molecular formula C17H16N4O3S B11673936 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673936
M. Wt: 356.4 g/mol
InChI Key: IRJJPTMFSPYUMC-GIJQJNRQSA-N
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Description

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a planar pyrazole core substituted with a 5-methylthiophen-2-yl group at position 3 and a hydrazone moiety at position 4. The hydrazone group is further functionalized with a 4-hydroxy-3-methoxyphenyl (vanillin-derived) substituent in an (E)-configuration. Structural confirmation would employ spectroscopic techniques (FTIR, NMR) and single-crystal X-ray diffraction (SHELX programs ).

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O3S/c1-10-3-6-16(25-10)12-8-13(20-19-12)17(23)21-18-9-11-4-5-14(22)15(7-11)24-2/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-9+

InChI Key

IRJJPTMFSPYUMC-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The C=N bond length in hydrazone derivatives remains consistent (~1.28–1.30 Å) regardless of substituents, confirming resonance stabilization .
  • Bulky substituents (e.g., 4-((4-methylbenzyl)oxy)phenyl in ) induce torsional strain in the pyrazole ring, whereas electron-withdrawing groups (e.g., -Cl in ) enhance intermolecular interactions.
  • The target compound’s 4-hydroxy-3-methoxyphenyl group may promote stronger H-bonding and π-π stacking compared to purely methoxy-substituted analogues (e.g., E-MBPC) .

Antifungal and Antibacterial Activity

  • E-MBPC (4-methoxybenzylidene derivative): Exhibited moderate antifungal activity against Candida albicans (MIC: 32 µg/mL) due to hydrophobic interactions with fungal enzyme binding pockets .
  • N′-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide: Demonstrated superior antibacterial activity (MIC: 8 µg/mL against S. aureus) attributed to the electron-donating dimethylamino group enhancing membrane penetration .
  • Target Compound: The phenolic -OH group in the vanillin-derived substituent may improve solubility and binding to microbial targets, though this requires experimental validation.

Computational Studies

  • Molecular Docking : Derivatives with electron-rich aryl groups (e.g., 4-methoxybenzylidene) show higher binding affinity (-8.2 kcal/mol) toward cyclooxygenase-2 (COX-2) compared to chloro-substituted analogues (-7.5 kcal/mol) .

Crystallographic and Spectroscopic Trends

  • SHELX Refinement : Analogues like N′-(3-methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide and E-MBPC were refined using SHELXL, with R-factors < 0.05, confirming high structural accuracy.
  • FTIR Spectroscopy : Hydrazone NH stretches appear at 3200–3250 cm⁻¹, while C=N vibrations are observed near 1600 cm⁻¹ across all analogues .

Notes on Comparative Analysis

Computational Limitations : While DFT and docking studies predict favorable interactions for electron-donating substituents, experimental validation is critical, as steric effects (e.g., in ) may offset electronic advantages.

Structural Homology : Despite substituent variations, the pyrazole-hydrazone scaffold maintains planar geometry, enabling consistent spectroscopic characterization .

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl moiety and a thiophenyl group, suggesting diverse pharmacological properties. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

1. Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of pyrazole derivatives, including our compound of interest. For instance, a related study indicated that pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating a strong anti-inflammatory effect .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
This compoundUp to 85%Up to 93%

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound has shown promising activity against various bacterial strains. For example, studies have reported that similar pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the methoxy and thiophene groups enhances the antimicrobial efficacy.

Bacterial StrainActivity Level (MIC)
E. coli16 µg/mL
S. aureus32 µg/mL
Klebsiella pneumoniae20 µg/mL

3. Anticancer Activity

Research into the anticancer potential of this class of compounds has yielded promising results. A study indicated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one derivative demonstrated an IC50 value in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)
MCF-73.7
HCT1164.4

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and tested for their ability to reduce inflammation in animal models. The most effective compounds showed significant reductions in paw edema compared to controls .
  • Antimicrobial Efficacy : In vitro tests against E. coli and S. aureus demonstrated that modifications in the side chains of pyrazoles could enhance their antibacterial properties significantly .
  • Anticancer Screening : A comprehensive screening of various pyrazole derivatives revealed that those with methoxy substitutions exhibited potent anticancer activities across multiple cell lines, suggesting a structure-activity relationship that merits further investigation .

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